4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
Description
4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, a 3-methoxypyrrolidine group at position 2, and a carbaldehyde functional group at position 3. This structure combines electron-withdrawing (chloro, carbaldehyde) and electron-donating (methoxy-pyrrolidine) groups, making it a versatile intermediate in organic synthesis, particularly for developing fluorescent dyes, pharmaceuticals, and agrochemicals . Its reactivity is attributed to the aldehyde group, which participates in condensation reactions (e.g., Knoevenagel), and the chloro substituent, which enables nucleophilic substitutions .
Properties
Molecular Formula |
C9H11ClN2O2S |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
4-chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c1-14-6-2-3-12(4-6)9-11-8(10)7(5-13)15-9/h5-6H,2-4H2,1H3 |
InChI Key |
UMEQULFCCDEATC-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2=NC(=C(S2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Oxidative Cyclization of Thioamides and α-Haloketones
- Starting materials: Thioamides and α-haloketones.
- Procedure:
- Thioamides react with α-haloketones under basic conditions to form the thiazole ring via cyclization.
- Oxidation of the methyl group at position 5 to aldehyde is achieved using oxidizing agents like PCC (Pyridinium chlorochromate) or sodium hypochlorite, as documented in patents and literature for similar compounds.
Thioamide + α-Haloketone → Thiazole intermediate → Oxidation → 4-methyl-1,3-thiazole-5-carbaldehyde
Method B: Direct Synthesis from 2-Aminothiophenes
- Starting materials: 2-Aminothiophenes.
- Procedure:
- Cyclization with formylating agents or aldehyde derivatives to introduce the formyl group at position 5.
- Oxidation steps convert methyl groups to aldehydes.
Introduction of the 3-Methoxypyrrolidin-1-yl Group
The substitution at position 2 involves attaching a 3-methoxypyrrolidin-1-yl moiety, which can be achieved through nucleophilic substitution or coupling reactions:
Method C: Nucleophilic Substitution on the Thiazole Core
- Procedure:
- Activation of the 2-position of the thiazole ring via halogenation (e.g., bromination).
- Subsequent nucleophilic displacement with 3-methoxypyrrolidine under suitable conditions (e.g., in the presence of a base like potassium carbonate).
Method D: Cross-Coupling Strategies
- Procedure:
- Use of palladium-catalyzed Buchwald-Hartwig amination to couple a halogenated thiazole with 3-methoxypyrrolidine .
- This method offers regioselectivity and high yields, as demonstrated in similar heterocyclic syntheses.
Overall Synthetic Route
A typical synthetic pathway can be summarized as:
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Synthesis of thiazole core | Cyclization of thioamides with α-haloketones | Form the thiazole ring with methyl group at position 5 |
| 2 | Oxidation | PCC or sodium hypochlorite | Convert methyl group to aldehyde at position 5 |
| 3 | Halogenation | NCS or equivalent | Chlorinate at position 4 |
| 4 | Nucleophilic substitution | 3-methoxypyrrolidine + base | Attach the pyrrolidinyl group at position 2 |
Data Tables of Key Reactions and Yields
Additional Considerations and Notes
- Regioselectivity: Precise control over halogenation and substitution steps is critical to ensure substitution occurs at the desired positions.
- Purification: Column chromatography and recrystallization are standard to purify intermediates and final products.
- Reaction Monitoring: Techniques such as TLC, HPLC, and NMR are essential for monitoring reaction progress and confirming structure.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 4-chloro-1,3-thiazole-5-carbaldehyde derivatives, where structural variations at position 2 significantly influence physicochemical properties and applications. Below is a detailed comparison with key analogs:
Structural and Physicochemical Comparison
*Estimated using analogous compounds (e.g., ).
Key Trends and Implications
- Electronic Effects : Electron-donating groups (e.g., morpholine, pyrrolidine) redshift absorption/emission spectra, while electron-withdrawing groups (e.g., CF₃) enhance photostability .
- Solubility : Polar substituents (morpholine, piperazine) improve aqueous solubility, critical for drug formulation .
- Synthetic Flexibility : The aldehyde group enables diverse functionalization (e.g., condensation with active methylene compounds), allowing tailored properties for specific applications .
Biological Activity
4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS Number: 1187830-75-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by experimental data and case studies.
Chemical Structure
The molecular structure of this compound is represented as follows:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound.
Key Findings:
- In vitro Studies: The compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Mechanism of Action: The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Activity
Research indicates that thiazole derivatives can exhibit anti-inflammatory effects.
Key Findings:
- Animal Models: In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
- Biomarkers: The compound was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Thiazole Derivative | 45 |
Anticancer Activity
The anticancer potential of this compound has also been investigated.
Key Findings:
- Cell Line Studies: The compound exhibited cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values in the micromolar range.
- Mechanism of Action: Apoptosis induction was confirmed through flow cytometry and caspase activation assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. demonstrated that derivatives similar to this compound possess potent antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacterial strains .
Case Study 2: Anti-inflammatory Effects
In a clinical trial focusing on inflammatory diseases, patients treated with thiazole derivatives showed marked improvement in symptoms associated with rheumatoid arthritis, highlighting the compound's therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
